Zoniclezole
Overview
Description
Zoniclezole is a small molecule drug known for its anticonvulsant properties. It is a member of a novel class of water-soluble agents developed for the treatment of epilepsy. The compound acts as a glutamate receptor antagonist, specifically targeting the N-methyl-D-aspartate (NMDA) receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zoniclezole involves several steps. One common method includes the reaction of n-butyl lithium in hexane with diisopropylamine in anhydrous tetrahydrofuran at -40°C. This is followed by the addition of other reagents and subsequent reactions to form the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in public literature. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: Zoniclezole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within this compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted analogs .
Scientific Research Applications
Zoniclezole has several scientific research applications:
Chemistry: Used as a model compound to study NMDA receptor antagonism.
Biology: Investigated for its effects on neuronal activity and neurotransmission.
Medicine: Primarily researched for its potential in treating epilepsy and other nervous system disorders.
Industry: Potential applications in the development of new anticonvulsant drugs
Mechanism of Action
Zoniclezole exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor. This inhibition prevents the excessive influx of calcium ions into neurons, which is associated with excitotoxicity and neuronal damage. By blocking this pathway, this compound helps to stabilize neuronal activity and reduce the occurrence of seizures .
Comparison with Similar Compounds
Ketamine: Another NMDA receptor antagonist used for its anesthetic and antidepressant properties.
Memantine: Used in the treatment of Alzheimer’s disease, also targets NMDA receptors.
Dizocilpine (MK-801): A potent NMDA receptor antagonist used in research.
Uniqueness: Zoniclezole is unique due to its specific structure and water solubility, which may offer advantages in terms of bioavailability and ease of administration compared to other NMDA receptor antagonists .
Properties
IUPAC Name |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRARTVXMQOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869671 | |
Record name | 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121929-20-2 | |
Record name | Zoniclezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZONICLEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.